2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate
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Overview
Description
2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C10H15NO4 It is known for its unique structure, which includes an ethoxyethyl group, a cyano group, and a methoxybutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate typically involves the reaction of ethyl cyanoacetate with ethoxyethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-5°C.
Substitution: Sodium ethoxide in ethanol at 50-70°C.
Major Products Formed
Oxidation: 2-Ethoxyethyl 2-carboxy-3-methoxybut-2-enoate.
Reduction: 2-Ethoxyethyl 2-amino-3-methoxybut-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxyethyl and methoxybutenoate moieties contribute to the compound’s overall reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-methoxy-2-butenoic acid 2-ethoxyethyl ester .
- 2-Ethoxyethyl 2-cyano-3-ethoxypent-2-enoate .
- 2-Ethoxyethyl-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate .
Uniqueness
2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and drug development.
Properties
CAS No. |
683774-24-5 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-ethoxyethyl 2-cyano-3-methoxybut-2-enoate |
InChI |
InChI=1S/C10H15NO4/c1-4-14-5-6-15-10(12)9(7-11)8(2)13-3/h4-6H2,1-3H3 |
InChI Key |
PITZOWKIPQYAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C(=C(C)OC)C#N |
Origin of Product |
United States |
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